(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
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Overview
Description
Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in intravenous formulations due to its solubility in water, making it suitable for treating severe bacterial infections .
Preparation Methods
Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves dissolving erythromycin in a suitable solvent, such as methanol, and then adding lactobionic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of erythromycin lactobionate . Industrial production typically involves lyophilization to obtain a stable, sterile powder form .
Chemical Reactions Analysis
Erythromycin lactobionate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert erythromycin lactobionate back to erythromycin.
Substitution: Erythromycin lactobionate can undergo substitution reactions, particularly at the hydroxyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Erythromycin lactobionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying macrolide antibiotics.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.
Medicine: Widely used in clinical settings to treat severe bacterial infections, particularly in patients who cannot take oral antibiotics
Industry: Utilized in the pharmaceutical industry for the development of intravenous antibiotic formulations.
Mechanism of Action
Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. This mechanism does not affect nucleic acid synthesis .
Comparison with Similar Compounds
Erythromycin lactobionate is part of the macrolide group of antibiotics, which includes compounds like azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, erythromycin lactobionate is unique due to its solubility in water, making it particularly suitable for intravenous administration . Other macrolides may have different pharmacokinetic properties and spectrum of activity, but erythromycin lactobionate remains a preferred choice for severe infections requiring intravenous treatment .
Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
Properties
Molecular Formula |
C48H87NO24 |
---|---|
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C36H65NO12.C12H22O12/c1-13-26-36(9,43)31(40)21(5)28(38)18(2)14-15-25(47-34-29(39)24(37(10)11)16-19(3)45-34)20(4)30(22(6)33(42)48-26)49-27-17-35(8,44-12)32(41)23(7)46-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-27,29-32,34,39-41,43H,13-17H2,1-12H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31-,32+,34+,35-,36-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 |
InChI Key |
YHGWJIUSFFQFSP-RZSKHZPISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC[C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CCC(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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